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Compound of Interest

Compound Name: 4-(4-Nitrophenylazo)phenol

Cat. No.: B074906 Get Quote

This document provides a detailed protocol for the synthesis of the azo dye, 4-(4-
Nitrophenylazo)phenol. This synthesis is a classic example of a two-step process involving

the diazotization of an aromatic amine followed by an azo coupling reaction with an activated

aromatic compound. This application note is intended for researchers, scientists, and

professionals in the fields of organic chemistry, materials science, and drug development,

offering a comprehensive experimental procedure, tabulated data, and a visual representation

of the synthetic workflow.

Introduction
Azo compounds, characterized by the presence of a diazene functional group (-N=N-), are a

significant class of organic molecules with widespread applications as dyes and pigments due

to their extended conjugated systems which impart vibrant colors. The synthesis of 4-(4-
Nitrophenylazo)phenol involves the conversion of the primary aromatic amine, 4-nitroaniline,

into a diazonium salt. This is achieved through a reaction with nitrous acid, which is typically

generated in situ from sodium nitrite and a strong mineral acid at low temperatures. The

resulting highly reactive diazonium salt is then coupled with phenol, an activated aromatic ring,

to form the final azo dye. The electron-withdrawing nitro group on the phenyl ring of the

diazonium salt enhances its electrophilicity, facilitating the coupling reaction.

Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of the reactants and the final product is

presented in Table 1. Safety precautions should be strictly followed when handling these
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chemicals.
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Compoun
d

Molecular
Formula

Molecular
Weight (
g/mol )

Appearan
ce

Melting
Point (°C)

Boiling
Point (°C)

Safety
Precautio
ns

4-

Nitroaniline
C₆H₆N₂O₂ 138.13

Yellow to

brown

crystalline

solid

146-149 332

Toxic,

irritant,

handle with

appropriate

personal

protective

equipment

(PPE).

Sodium

Nitrite
NaNO₂ 69.00

White to

yellowish

crystalline

solid

271

320

(decompos

es)

Oxidizer,

toxic,

handle with

care.

Sulfuric

Acid
H₂SO₄ 98.08

Colorless,

oily liquid
10 337

Corrosive,

causes

severe

burns,

handle with

extreme

care.

Phenol C₆H₆O 94.11

White

crystalline

solid

40.5 181.7

Toxic,

corrosive,

handle in a

well-

ventilated

fume hood

with

appropriate

PPE.

4-(4-

Nitrophenyl

azo)phenol

C₁₂H₉N₃O₃ 243.22 Reddish-

brown

powder

216-218 Not

available

Handle

with care,

avoid

inhalation
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and skin

contact.

Experimental Protocol
The synthesis of 4-(4-Nitrophenylazo)phenol is performed in two main stages: the

diazotization of 4-nitroaniline and the subsequent azo coupling with phenol.

Part 1: Diazotization of 4-Nitroaniline
This procedure details the formation of the 4-nitrobenzenediazonium salt.

Materials:

4-Nitroaniline (1.38 g, 0.01 mol)

Concentrated Sulfuric Acid (2.0 mL)

Distilled Water

Sodium Nitrite (0.76 g, 0.011 mol)

Ice

Procedure:

In a 100 mL beaker, carefully add 2.0 mL of concentrated sulfuric acid to 10 mL of distilled

water. Caution: Always add acid to water slowly and with constant stirring, as the process is

highly exothermic.

To the warm diluted sulfuric acid, add 1.38 g of 4-nitroaniline and stir until it dissolves. Gentle

heating may be required.

Cool the solution to 0-5 °C in an ice-salt bath.

In a separate beaker, dissolve 0.76 g of sodium nitrite in 5 mL of cold distilled water.
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Slowly add the sodium nitrite solution dropwise to the cold 4-nitroaniline solution with

continuous stirring, ensuring the temperature remains between 0-5 °C. The formation of the

diazonium salt is indicated by a change in the color of the solution.

The resulting 4-nitrobenzenediazonium sulfate solution should be kept in the ice bath and

used immediately in the next step. Warning: Diazonium salts can be explosive when dry and

should always be kept in solution and at low temperatures.

Part 2: Azo Coupling with Phenol
This step involves the electrophilic aromatic substitution reaction between the diazonium salt

and phenol.

Materials:

Phenol (0.94 g, 0.01 mol)

Sodium Hydroxide (NaOH) solution (10% w/v)

Ice-cold 4-nitrobenzenediazonium sulfate solution (from Part 1)

Distilled Water

Procedure:

In a 250 mL beaker, dissolve 0.94 g of phenol in 15 mL of 10% sodium hydroxide solution.

Cool this alkaline phenol solution to 5 °C in an ice bath.

Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part 1 to the

alkaline phenol solution.

A brightly colored reddish-brown precipitate of 4-(4-Nitrophenylazo)phenol will form

immediately.

Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion

of the coupling reaction.
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Isolate the crude product by vacuum filtration using a Büchner funnel.

Wash the solid product with several portions of cold water until the filtrate is neutral to

remove any unreacted starting materials and salts.

The crude product can be purified by recrystallization from ethanol or glacial acetic acid.

Dry the purified product in a desiccator.

Experimental Workflow

Part 1: Diazotization

Part 2: Azo Coupling Workup and Purification

4-Nitroaniline Dissolve

H₂SO₄ / H₂O

Cool to 0-5°C Diazotization
(0-5°C)

NaNO₂ Solution

4-Nitrobenzenediazonium
Sulfate Solution

Azo Coupling
(Stir for 30 min)

Phenol

DissolveNaOH Solution Cool to 5°C Crude Product Vacuum Filtration Wash with Cold Water Recrystallization
(Ethanol/Acetic Acid) Drying Pure 4-(4-Nitrophenylazo)phenol

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of 4-(4-Nitrophenylazo)phenol.

Data Presentation
The successful synthesis of 4-(4-Nitrophenylazo)phenol should be confirmed by

spectroscopic analysis. Below is a summary of expected data.
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Parameter Value

Yield 80-90% (typical)

Melting Point 216-218 °C

Appearance Reddish-brown powder

¹H NMR (DMSO-d₆, 400 MHz), δ (ppm)

10.5 (s, 1H, -OH), 8.35 (d, J=9.2 Hz, 2H, Ar-H),

7.95 (d, J=9.2 Hz, 2H, Ar-H), 7.85 (d, J=8.8 Hz,

2H, Ar-H), 7.00 (d, J=8.8 Hz, 2H, Ar-H)

¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm)
161.5, 156.0, 148.0, 145.0, 125.5, 124.5, 123.0,

116.5

FTIR (KBr, cm⁻¹)

~3400 (O-H stretch), ~3080 (Ar C-H stretch),

~1590 (N=N stretch), ~1510 & ~1340 (NO₂

stretch), ~1230 (C-O stretch)

Conclusion
This protocol provides a reliable and detailed method for the synthesis of 4-(4-
Nitrophenylazo)phenol. The two-step procedure, involving diazotization and azo coupling, is a

fundamental and versatile method for the preparation of a wide range of azo dyes. By following

the outlined procedures and safety precautions, researchers can successfully synthesize and

characterize this important organic compound. The provided data serves as a benchmark for

the confirmation of the final product's identity and purity.

To cite this document: BenchChem. [Synthesis of 4-(4-Nitrophenylazo)phenol: An Application
Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b074906#step-by-step-guide-to-4-4-nitrophenylazo-
phenol-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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